Ethyl (3-methylbenzylthio)acetate
Description
Ethyl (3-methylbenzylthio)acetate is a thioester derivative characterized by a 3-methylbenzylthio group (-S-CH₂-C₆H₄-3-CH₃) linked to an acetate backbone. Its molecular formula is C₁₂H₁₄O₂S, with a molecular weight of 246.3 g/mol. The compound’s structure combines the electrophilic carbonyl group of the acetate with the nucleophilic thioether moiety, making it a candidate for applications in organic synthesis and enzyme inhibition studies.
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
ethyl 2-[(3-methylphenyl)methylsulfanyl]acetate |
InChI |
InChI=1S/C12H16O2S/c1-3-14-12(13)9-15-8-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
IJPKSHRYWKIDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCC1=CC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Benzoyl and benzyl derivatives (e.g., Ethyl benzoyl acetate) lack sulfur, limiting their ability to act as thiol protease inhibitors but improving solubility in polar solvents .
Applications: Thioester analogs (e.g., Ethyl 2-((3-nitrobenzoyl)thio)acetate) demonstrate significant inhibition of snake venom metalloproteinases (IC₅₀: 10–50 μM), attributed to the thioester’s capacity to chelate zinc ions in enzyme active sites . Non-thioester derivatives like Ethyl benzoyl acetate are primarily used as solvents or intermediates in pharmaceuticals, lacking bioactivity against enzymes .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound (Predicted) | Ethyl Acetate | Ethyl 2-benzylacetoacetate |
|---|---|---|---|
| Boiling Point (°C) | ~280 (decomposes) | 77.1 | 245–247 |
| Solubility in Water | Insoluble | 8.3 g/100 mL | <0.1 g/100 mL |
| LogP (Partition Coefficient) | 3.8 | 0.73 | 2.5 |
| Stability | Air-sensitive (thioester) | Stable | Stable under inert conditions |
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